Gonadorelin

Catalog No.
S1894017
CAS No.
9034-40-6
M.F
C55H75N17O13
M. Wt
1182.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gonadorelin

CAS Number

9034-40-6

Product Name

Gonadorelin

IUPAC Name

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C55H75N17O13

Molecular Weight

1182.3 g/mol

InChI

InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60)

InChI Key

XLXSAKCOAKORKW-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

solubility

5.88e-02 g/L

Synonyms

Cystorelin, Dirigestran, Factrel, FSH Releasing Hormone, FSH-Releasing Hormone, Gn-RH, GnRH, Gonadoliberin, Gonadorelin, Gonadorelin Acetate, Gonadorelin Hydrochloride, Gonadotropin Releasing Hormone, Gonadotropin-Releasing Hormone, Kryptocur, LFRH, LH FSH Releasing Hormone, LH Releasing Hormone, LH-FSH Releasing Hormone, LH-Releasing Hormone, LH-RH, LHFSH Releasing Hormone, LHFSHRH, LHRH, Luliberin, Luteinizing Hormone Releasing Hormone, Luteinizing Hormone-Releasing Hormone, Releasing Hormone, LHFSH

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6

The exact mass of the compound Gonadorelin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Pituitary-Gonadal Axis Function

Scientists utilize Gonadorelin in research to evaluate the function of the Hypothalamic-Pituitary-Gonadal (HPG) axis. The HPG axis is a complex hormonal pathway that regulates fertility and sexual development. By administering Gonadorelin and measuring the subsequent LH and FSH response, researchers can assess the functionality of different parts of the HPG axis. This information is valuable in diagnosing infertility, hypothalamic dysfunction, and pituitary disorders [].

Development of New Fertility Treatments

Gonadorelin analogues, synthetic versions of the natural hormone with modified properties, are a vital tool in fertility research. These analogues can be long-acting or short-acting, allowing scientists to explore their effects on various aspects of reproduction. For instance, Gonadorelin agonists, which stimulate LH and FSH release initially but suppress it with continued use, are being investigated for controlled ovarian stimulation in In Vitro Fertilization (IVF) procedures [].

Gonadorelin is a synthetic analogue of gonadotropin-releasing hormone, a key hormone in the regulation of reproductive functions. It is primarily used in fertility medicine and to treat conditions such as amenorrhea and hypogonadism. Structurally, gonadorelin is identical to the endogenous gonadotropin-releasing hormone, consisting of a decapeptide chain with the formula C55H75N17O13C_{55}H_{75}N_{17}O_{13} and a molar mass of approximately 1182.311 g/mol . Gonadorelin stimulates the anterior pituitary gland to release luteinizing hormone and follicle-stimulating hormone, which are crucial for reproductive health .

The primary chemical reaction involving gonadorelin is its binding to the gonadotropin-releasing hormone receptor on pituitary cells. This interaction initiates a signaling cascade that results in the secretion of luteinizing hormone and follicle-stimulating hormone. The metabolic pathway for gonadorelin includes rapid hydrolysis into smaller peptide fragments, which occurs shortly after administration, leading to a short half-life of approximately 10 to 40 minutes .

Gonadorelin exhibits biological activity as an agonist at the gonadotropin-releasing hormone receptor. This action leads to:

  • Stimulation of Luteinizing Hormone Release: Gonadorelin primarily induces the synthesis and release of luteinizing hormone from the anterior pituitary gland.
  • Stimulation of Follicle-Stimulating Hormone Release: Although less pronounced than luteinizing hormone, follicle-stimulating hormone release is also stimulated by gonadorelin.
  • Regulation of Reproductive Functions: Its pulsatile administration is essential for normal reproductive function, influencing processes such as ovulation in females and spermatogenesis in males .

Gonadorelin is synthesized using solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the desired peptide structure. The synthesis involves protecting group strategies to ensure that specific functional groups remain unreacted during the process, ultimately yielding a pure product suitable for clinical use .

Gonadorelin has several clinical applications:

  • Fertility Treatments: Used to induce ovulation in women with hypothalamic amenorrhea or other related conditions.
  • Diagnostic Agent: Employed to assess pituitary gland function by measuring responses in luteinizing hormone and follicle-stimulating hormone levels following administration.
  • Veterinary Medicine: Utilized in animal husbandry for reproductive management .

Gonadorelin may interact with other medications that influence hormonal levels, potentially affecting test results or therapeutic outcomes. Notable interactions include:

  • Hormonal Therapies: Medications that modulate estrogen or androgen levels may alter the effectiveness of gonadorelin.
  • Diagnostic Testing: Concurrent use with other agents affecting pituitary function can complicate interpretation of gonadorelin's effects .

Gonadorelin shares structural and functional similarities with several other compounds, particularly other gonadotropin-releasing hormone analogues. Below is a comparison highlighting its uniqueness:

Compound NameStructural SimilarityUnique Features
LeuprolideSimilar agonistLonger half-life; primarily used for hormonal suppression in cancer therapy.
TriptorelinSimilar agonistUsed mainly for precocious puberty treatment; longer action duration.
BuserelinSimilar agonistEmployed in prostate cancer treatment; differs in receptor affinity.
DeslorelinSimilar agonistUsed in veterinary medicine; longer-lasting effects compared to gonadorelin.

Gonadorelin's unique characteristic lies in its short half-life and its specific application as a diagnostic tool alongside fertility treatments, distinguishing it from other longer-acting analogues .

Solubility Characteristics Across pH Gradients

Gonadorelin exhibits distinctive solubility patterns that vary significantly across different pH environments and solvent systems. The compound demonstrates preferential solubility in aqueous media, with water solubility reaching ≥28.7 mg/mL under neutral pH conditions [1]. Enhanced solubility is observed in dimethyl sulfoxide with ultrasonic assistance, achieving concentrations ≥118.2 mg/mL [1] [3]. In contrast, gonadorelin shows limited solubility in ethanol, being essentially insoluble with concentrations around 0.25 mg/mL [3] [4].

Phosphate-buffered saline at pH 7.2 provides moderate solubility of approximately 10 mg/mL [3] [4]. The compound exhibits slight solubility in methanol [5], while N,N-dimethylformamide supports solubility levels around 30 mg/mL [3] [4]. Optimal formulation stability is achieved in aqueous acetate buffer systems at pH 5.0 [6], where gonadorelin maintains structural integrity for extended periods.

The pH-dependent solubility profile reveals maximum stability occurring within the pH range of 5.0-5.5 [7] [8] [6]. Under these conditions, the compound maintains optimal physicochemical properties with minimal degradation pathways activated. Reconstituted aqueous solutions demonstrate remarkable stability, remaining viable for 45 days at temperatures ranging from 24-37°C [9].

Thermal Stability and Degradation Thresholds

Thermal stability analysis reveals that gonadorelin exhibits exceptional stability under controlled temperature and pH conditions. At 20°C in acetate buffer systems (pH 5.0) with 3% mannitol as a stabilizing agent, the compound achieves a projected 90% retention time (t₉₀%) of 9.0 years [6]. Lyophilized formulations stored at 24°C under 50% relative humidity conditions maintain stability for over 12 months [9].

Temperature-dependent degradation studies demonstrate that gonadorelin remains stable for approximately five years when stored at 25°C in aqueous solutions maintained at pH 5.4 [10]. The compound's thermal degradation threshold becomes more pronounced at elevated temperatures, with a half-life of 70 days observed at 70°C under optimal pH conditions of 5.0-5.5 [7].

Degradation kinetics follow the Arrhenius equation under both acidic and alkaline conditions [7]. The temperature dependence of degradation rates shows consistent patterns across different pH environments, allowing for predictive modeling of stability under various storage conditions. Buffer system composition influences stability, with acetate buffers providing superior protection compared to phosphate or carbonate systems [7] [6].

The melting point analysis indicates decomposition occurring above 155°C [5], confirming the compound's thermal sensitivity at extreme temperatures. Storage recommendations emphasize maintaining temperatures below 24°C with appropriate humidity control to maximize shelf life and maintain pharmaceutical efficacy.

Computational Prediction Models

LogP Value Estimation and Hydrophilicity Indices

Computational analysis of gonadorelin's partition coefficient reveals predominantly hydrophilic characteristics, consistent with its peptide nature and multiple polar functional groups. The predicted pKa value of 9.82 ± 0.15 [1] indicates basic properties under physiological conditions, influencing its ionization state and subsequent partitioning behavior.

The octanol-water partition coefficient predictions suggest minimal lipophilic character, with the compound demonstrating preferential partitioning into aqueous phases. This behavior aligns with experimental solubility data showing enhanced water solubility compared to organic solvents. The presence of multiple hydrogen bond donors and acceptors within the decapeptide structure contributes to strong hydrophilic interactions [2].

Hydrophilicity indices calculated through various computational models consistently indicate water-preferential behavior. The molecular structure contains several polar amino acid residues, including histidine, serine, tyrosine, and arginine, which contribute significantly to the overall hydrophilic character. The pyroglutamic acid N-terminus and amidated C-terminus further enhance water solubility characteristics.

Group contribution methods for LogP prediction face limitations when applied to peptide structures due to intramolecular interactions and conformational flexibility. However, fragment-based approaches provide reasonable estimates for gonadorelin's hydrophilic behavior, supporting experimental observations of preferential aqueous solubility.

Molecular Dynamics Simulations of Aqueous Behavior

Molecular dynamics simulations provide detailed insights into gonadorelin's behavior in aqueous environments at the molecular level. These computational studies reveal the dynamic nature of peptide-water interactions and the formation of stable hydration shells around polar residues [11] [12]. The simulations demonstrate how water molecules organize around the peptide backbone and side chains, creating a complex network of hydrogen bonds that stabilize the aqueous solution.

The computational models show that gonadorelin adopts multiple conformational states in aqueous solution, with the C-terminal proline-glycine motif capable of forming beta-turn structures [13]. These conformational changes influence the peptide's interaction with surrounding water molecules and affect its overall stability in different pH environments.

Solvation dynamics studies reveal the residence times of water molecules in the first hydration shell, providing insights into the peptide's hydration behavior. The simulations indicate that certain amino acid residues, particularly the aromatic residues tryptophan and tyrosine, create unique microenvironments that influence local water structure [14] [15].

Temperature-dependent molecular dynamics simulations correlate with experimental thermal stability data, showing increased molecular motion and reduced hydrogen bonding at elevated temperatures. These computational predictions support the observed degradation thresholds and provide mechanistic understanding of thermal stability limits observed experimentally.

Physical Description

Liquid

XLogP3

-2.4

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

16

Exact Mass

1181.57302551 g/mol

Monoisotopic Mass

1181.57302551 g/mol

Heavy Atom Count

85

UNII

9O7312W37G

Sequence

XHWSYGLRPG

Related CAS

51952-41-1 (Hydrochloride)
52699-48-6 (Acetate)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For evaluating the functional capacity and response of the gonadotropes of the anterior pituitary also for evaluating residual gonadotropic function of the pituitary following removal of a pituitary tumor by surgery and/or irradiation.

Mechanism of Action

Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids.

Pictograms

Health Hazard

Health Hazard

Other CAS

33515-09-2
9034-40-6

Absorption Distribution and Excretion

Rapidly absorbed when injected

Metabolism Metabolites

Rapidly hydrolyzed to inactive peptide components

Wikipedia

Gonadorelin

Biological Half Life

Very short, initial, 2 to 10 minutes; terminal, 10 to 40 minutes

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

General Manufacturing Information

Luteinizing hormone-releasing factor: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 07-21-2023

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